3-{2-[3,4-bis(methyloxy)phenyl]ethyl}-2-[4-(methyloxy)phenyl]-1,3-thiazolidin-4-one
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Overview
Description
3-{2-[3,4-bis(methyloxy)phenyl]ethyl}-2-[4-(methyloxy)phenyl]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[3,4-bis(methyloxy)phenyl]ethyl}-2-[4-(methyloxy)phenyl]-1,3-thiazolidin-4-one typically involves the reaction of 3,4-dimethoxyphenethylamine with 4-methoxybenzaldehyde in the presence of a thiazolidinone-forming reagent. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol, and may require a catalyst to facilitate the formation of the thiazolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-{2-[3,4-bis(methyloxy)phenyl]ethyl}-2-[4-(methyloxy)phenyl]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{2-[3,4-bis(methyloxy)phenyl]ethyl}-2-[4-(methyloxy)phenyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.
3,4-Dimethoxyphenylacetic acid: Shares the dimethoxyphenyl group but differs in its overall structure and properties.
2-(3,4-Dimethoxyphenyl)ethanol: Another related compound with distinct chemical and biological characteristics.
Uniqueness
3-{2-[3,4-bis(methyloxy)phenyl]ethyl}-2-[4-(methyloxy)phenyl]-1,3-thiazolidin-4-one stands out due to its unique thiazolidinone ring, which imparts specific biological activities not found in the similar compounds listed above
Properties
Molecular Formula |
C20H23NO4S |
---|---|
Molecular Weight |
373.5g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H23NO4S/c1-23-16-7-5-15(6-8-16)20-21(19(22)13-26-20)11-10-14-4-9-17(24-2)18(12-14)25-3/h4-9,12,20H,10-11,13H2,1-3H3 |
InChI Key |
PWVPGZDPDJQELP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2N(C(=O)CS2)CCC3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C2N(C(=O)CS2)CCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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